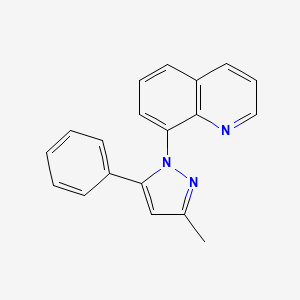![molecular formula C11H14N2O2 B5628562 3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5628562.png)
3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , 3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one , is a derivative of pyrazolone, a class of compounds known for their diverse chemical properties and applications in organic synthesis and medicinal chemistry. While specific information on this compound is limited, insights can be drawn from related pyrazolone derivatives.
Synthesis Analysis
The synthesis of 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives involves various chemical methods, including condensation reactions of arylidenemalononitriles and substituted 5-pyrazolones or three-component condensation involving aromatic aldehydes, malononitrile, and substituted 5-pyrazolones (Shestopalov et al., 2002). These methods highlight the versatility and reactivity of the pyrazolone core in forming complex structures.
Molecular Structure Analysis
X-ray crystallography has been utilized to determine the molecular structures of pyrazolone derivatives, revealing that these compounds can exhibit various tautomeric forms and conformations depending on the substituents and reaction conditions (Ahmad et al., 2011).
Chemical Reactions and Properties
Pyrazolone derivatives engage in a wide range of chemical reactions, including nucleophilic substitutions and condensation reactions, which can be leveraged to introduce various functional groups and form complex molecular architectures (Grotjahn et al., 2002). These reactions are fundamental to exploring the chemical space and applications of these compounds.
Physical Properties Analysis
The physical properties of pyrazolone derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature and position of substituents on the pyrazolone core. These properties are critical for the compound's applications in material science and pharmaceuticals (Lyczko, 2012).
Chemical Properties Analysis
The chemical behavior of pyrazolone derivatives, including their reactivity, stability, and interaction with various reagents, underlines their utility in synthesis and potential biological activities. The presence of the pyrazolone ring confers nucleophilic and electrophilic properties, allowing for diverse chemical transformations (Wang et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dimethyl-5-propyl-2H-pyrano[2,3-c]pyrazol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-4-5-8-6(2)9-7(3)12-13-10(9)15-11(8)14/h4-5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORFBHURLGTGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(NN=C2OC1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-5-propylpyrano[2,3-c]pyrazol-6(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B5628501.png)

![(3R*,4S*)-4-(3-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5628513.png)
![N-(4-{[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]carbonyl}phenyl)acetamide](/img/structure/B5628523.png)
![methyl 4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5628527.png)
![1-[(2-chloro-3-pyridinyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5628534.png)
![N-cyclopropyl-2-(2,4-difluorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5628536.png)
![8-(3-furoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628557.png)
![9-(3-chloro-4-methoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5628559.png)
![(3R*,4S*)-1-[3-(benzylthio)propanoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5628567.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5628580.png)